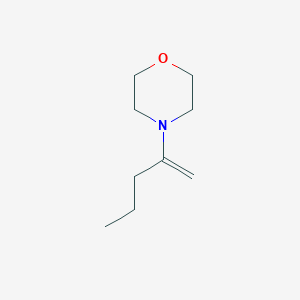

4-Pent-1-en-2-ylmorpholine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

13750-56-6 |

|---|---|

Molekularformel |

C9H17NO |

Molekulargewicht |

155.24 g/mol |

IUPAC-Name |

4-pent-1-en-2-ylmorpholine |

InChI |

InChI=1S/C9H17NO/c1-3-4-9(2)10-5-7-11-8-6-10/h2-8H2,1H3 |

InChI-Schlüssel |

KNVLKSDDFIUAJC-UHFFFAOYSA-N |

SMILES |

CCCC(=C)N1CCOCC1 |

Kanonische SMILES |

CCCC(=C)N1CCOCC1 |

Synonyme |

Morpholine, 4-(1-methylenebutyl)- |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Pent 1 En 2 Ylmorpholine and Analogues

Strategies for Morpholine (B109124) Ring Formation in the Context of 4-Pent-1-en-2-ylmorpholine Precursors

The foundational step in synthesizing the target compound involves the creation of the morpholine ring. The chosen method can be adapted to accommodate precursors that facilitate the eventual addition of the pent-1-en-2-yl group.

Cyclization Reactions Utilizing Amino Alcohols and Related Precursors

A prevalent method for synthesizing the morpholine ring involves the cyclization of N-substituted diethanolamines. This transformation is typically achieved through dehydration, often facilitated by a strong acid like sulfuric acid, which promotes an intramolecular Williamson ether synthesis. Another established route is the reaction between a primary amine and di(2-chloroethyl) ether. For the specific synthesis of a this compound precursor, one could employ a starting amine that already contains the desired pentenyl group, or utilize a protecting group on the nitrogen that can be removed and replaced in a subsequent step.

Aziridine (B145994) and Epoxide Ring-Opening Followed by Cyclization

A versatile approach to morpholine synthesis involves the reaction between aziridines and epoxides. The nucleophilic ring-opening of an epoxide by an aziridine (or the reverse) generates a key amino alcohol intermediate. This intermediate can then undergo an intramolecular cyclization, often under acidic or basic conditions, to form the six-membered morpholine ring. The substituents present on the initial aziridine and epoxide rings determine the substitution pattern of the resulting morpholine.

Indium(III)-Catalyzed Reductive Etherification Approaches to Substituted Morpholines

Indium(III)-catalyzed reactions provide an efficient method for constructing substituted morpholines. This one-pot process typically involves the reaction of a β-amino alcohol with an aldehyde or ketone in the presence of a reducing agent, such as a silane. The reaction is believed to proceed through the formation of a hemiaminal or enamine intermediate, which then undergoes indium-catalyzed intramolecular cyclization and reduction to yield the morpholine derivative. This method is noted for its operational simplicity and the ability to generate diverse substitution patterns.

| Catalyst | Reactants | Reducing Agent | Key Features |

| Indium(III) Halides | β-Amino alcohol, Ketone/Aldehyde | Silane | One-pot synthesis, mild reaction conditions. |

Gold-Catalyzed Cyclization Pathways for Morpholine Derivatives

Gold catalysis has been successfully applied to the synthesis of morpholine derivatives through the cyclization of unsaturated amino alcohols. Gold catalysts, particularly Au(I) and Au(III) complexes, can activate alkyne or allene (B1206475) functionalities within an amino alcohol substrate, facilitating intramolecular hydroalkoxylation or hydroamination. This process leads to the formation of the morpholine ring with high efficiency and selectivity, making it a powerful tool for creating complex and functionalized morpholine structures.

| Catalyst Type | Substrate | Reaction Type | Advantage |

| Gold(I) or Gold(III) complexes | Unsaturated amino alcohols (containing alkynes or allenes) | Intramolecular hydroalkoxylation/hydroamination | High efficiency and selectivity for complex derivatives. |

Installation of the Pent-1-en-2-yl Moiety

After the formation of the morpholine ring, the final key step is the attachment of the pent-1-en-2-yl group to the nitrogen atom.

N-Alkylation Strategies on the Morpholine Ring

The most direct and common method for introducing the pent-1-en-2-yl group is the N-alkylation of morpholine. This nucleophilic substitution reaction is typically performed by treating morpholine with an appropriate alkylating agent, such as 2-bromo-1-pentene or 2-chloro-1-pentene. The reaction requires a base, for instance, potassium carbonate, sodium carbonate, or triethylamine, to neutralize the hydrogen halide byproduct and enhance the nucleophilicity of the morpholine nitrogen. Common solvents for this transformation include polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF). The reactivity can be influenced by the choice of the leaving group on the pentenyl substrate, with bromides and tosylates generally being more reactive than chlorides.

| Alkylating Agent | Base | Solvent | Key Considerations |

| 2-Bromo-1-pentene | Potassium Carbonate | Acetonitrile | Good reactivity of the alkyl bromide facilitates the reaction. |

| 2-Chloro-1-pentene | Sodium Carbonate | Dimethylformamide (DMF) | May require higher temperatures due to the lower reactivity of the chloride. |

| Pent-1-en-2-yl tosylate | Triethylamine | Dichloromethane | The tosylate is an excellent leaving group, often allowing for milder conditions. |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds, offering a versatile approach to the synthesis of enamines and their precursors. The Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, is particularly relevant for the synthesis of enamines from vinyl halides or triflates and secondary amines like morpholine. wikipedia.orgrug.nlopenochem.org

This reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of an amine with a vinyl halide. For the synthesis of a this compound analogue, a plausible strategy would involve the coupling of morpholine with 2-bromopent-1-ene. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. rug.nl

The general mechanism proceeds via oxidative addition of the vinyl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the enamine product and regenerate the Pd(0) catalyst. wikipedia.orgacsgcipr.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Vinyl Bromides with Secondary Amines

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| [Pd₂(dba)₃] | BINAP | NaOtBu | Toluene | 80-100 | ~95% | csic.es |

| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | High | rug.nl |

| Pd(OAc)₂ | BrettPhos | NaOtBu | Toluene | 100 | High | rug.nl |

This table is illustrative of typical conditions and yields for similar reactions, not for the specific synthesis of this compound.

While the Buchwald-Hartwig amination is highly effective for aryl amines, its application to vinyl halides can sometimes be challenging due to competing side reactions such as β-hydride elimination. However, with the appropriate choice of catalyst and ligand system, high yields of the desired enamine can be achieved. csic.es

Wittig Reaction and Related Olefination Techniques for Alkene Introduction

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for the synthesis of alkenes from carbonyl compounds. libretexts.orgpressbooks.publumenlearning.com These reactions are pivotal for introducing the pent-1-ene moiety in this compound.

In a potential Wittig approach, a phosphonium (B103445) ylide would react with an aldehyde or ketone. For the target molecule, two main retrosynthetic disconnections are possible:

Reaction of a morpholine-containing phosphonium ylide with propanal.

Reaction of a propylidene-triphenylphosphorane with a 2-morpholinopropanal.

The Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate-stabilized carbanion, offers several advantages over the classical Wittig reaction. wikipedia.orgalfa-chemistry.comnrochemistry.com These include the use of more nucleophilic and less basic carbanions, and the aqueous solubility of the phosphate (B84403) byproduct, which simplifies purification. alfa-chemistry.com The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgnrochemistry.com

A plausible HWE-based synthesis could involve the reaction of a phosphonate (B1237965) ester, such as diethyl (1-morpholin-4-yl)ethylphosphonate, with propanal. The phosphonate carbanion, generated by deprotonation with a strong base like sodium hydride, would then undergo nucleophilic addition to the aldehyde, followed by elimination to form the desired alkene. nih.gov

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide | Phosphonate-stabilized carbanion |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |

| Stereoselectivity | Variable, often Z-selective with non-stabilized ylides | Generally E-selective |

| Reactivity of Carbanion | Less nucleophilic, more basic | More nucleophilic, less basic |

Aldol (B89426) Condensation and Subsequent Dehydration for Unsaturated Chain Formation

The aldol condensation is a classic carbon-carbon bond-forming reaction that can be used to construct the carbon skeleton of the target molecule. In this approach, an enol or enolate reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated carbonyl compound.

For the synthesis of a precursor to this compound, an enamine derived from morpholine could be used as an enolate equivalent. For example, the enamine formed from morpholine and propanal could react with another molecule of propanal in a variation of the aldol reaction. makingmolecules.com The resulting iminium ion intermediate would then be hydrolyzed to afford a β-hydroxy aldehyde, which upon dehydration would yield an α,β-unsaturated aldehyde. Subsequent reduction and functional group manipulation would be required to arrive at the final product.

The reactivity of morpholine-derived enamines in such reactions is known to be lower than that of enamines derived from more basic secondary amines like pyrrolidine (B122466). nih.gov This is attributed to the electron-withdrawing effect of the oxygen atom in the morpholine ring, which reduces the nucleophilicity of the enamine. nih.gov However, with appropriate catalytic activation, these reactions can still be efficient.

Stereoselective and Diastereoselective Synthesis of this compound and its Stereoisomers

The synthesis of this compound presents a stereochemical challenge due to the presence of a chiral center at the 2-position of the pentenyl group. The development of stereoselective methods to control the configuration of this center is crucial for accessing enantiomerically pure forms of the molecule. Chiral allylic amines are important structural motifs in many biologically active compounds, and their asymmetric synthesis is a topic of significant research interest. nih.govnih.gov

Several strategies can be envisioned for the stereoselective synthesis of this compound:

Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable prochiral enamine or imine precursor could establish the stereocenter. Transition metal catalysts, particularly those based on rhodium, ruthenium, and palladium, with chiral phosphine ligands have been shown to be highly effective for the asymmetric hydrogenation of enamines. dicp.ac.cn

Catalytic Enantioselective Addition: The addition of a nucleophile to an imine or a related electrophile in the presence of a chiral catalyst can provide enantiomerically enriched amines. For instance, rhodium-catalyzed enantioselective hydroamination of allenes has been reported as a method for the synthesis of α-chiral allylic amines. rsc.org

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the morpholine or the pentenyl fragment to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary can be removed.

Recent advances in the catalytic asymmetric synthesis of substituted morpholines have also been reported, providing potential pathways to chiral morpholine derivatives that could be further elaborated to the target molecule. nih.govnih.govorganic-chemistry.org These methods often rely on tandem reactions, such as hydroamination followed by asymmetric transfer hydrogenation, to achieve high enantioselectivity. nih.govorganic-chemistry.org

Table 3: Potential Strategies for Stereoselective Synthesis

| Strategy | Description | Key Features |

| Asymmetric Hydrogenation | Reduction of a prochiral enamine or imine with H₂ and a chiral catalyst. | High enantioselectivities achievable with appropriate catalyst-ligand combinations. |

| Enantioselective Carboamination | Intermolecular carboamination of a 1,3-diene with an amine source using a chiral catalyst. | Direct formation of C-C and C-N bonds with high enantiocontrol. acs.org |

| Kinetic Resolution | Selective reaction of one enantiomer of a racemic precursor, leaving the other enantiomer unreacted. | Can provide access to both enantiomers of the product. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. These principles can be applied to the synthesis of this compound and its analogues.

One key area of focus is the use of greener solvents. Traditional organic solvents often have significant environmental and health impacts. Deep eutectic solvents (DESs) have emerged as promising alternatives, offering properties such as low volatility, high thermal stability, and recyclability. mdpi.com These solvents have been successfully employed in various amination reactions, sometimes acting as both the solvent and the catalyst. mdpi.com Supercritical carbon dioxide (sc-CO₂) is another green solvent that has been used for the synthesis of imines, offering a non-toxic and non-flammable reaction medium. chemistryviews.org

Catalyst-free and solvent-free reaction conditions are also highly desirable from a green chemistry perspective. Microwave-assisted organic synthesis can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields, while reducing energy consumption. Solvent-free synthesis of enaminones under microwave irradiation has been reported, demonstrating the feasibility of this approach. researchgate.net

Furthermore, the development of catalytic reactions with high atom economy is a central tenet of green chemistry. Reactions like the Buchwald-Hartwig amination, while powerful, can have a high environmental footprint due to the use of precious metal catalysts and complex ligands. acsgcipr.org Research into using more abundant and less toxic base metal catalysts, such as copper or nickel, for similar transformations is an active area of investigation. acsgcipr.org

Table 4: Green Chemistry Considerations in Synthesis

| Principle | Application in Synthesis |

| Use of Greener Solvents | Employing deep eutectic solvents (DESs) or supercritical CO₂ to replace volatile organic compounds. mdpi.comchemistryviews.org |

| Energy Efficiency | Utilizing microwave irradiation to reduce reaction times and energy consumption. researchgate.net |

| Catalysis | Developing catalytic processes with high turnover numbers and exploring the use of base metals instead of precious metals. acsgcipr.org |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. |

| Waste Reduction | Choosing reactions that produce minimal byproducts, such as the water-soluble byproducts of the HWE reaction. alfa-chemistry.com |

Reactivity and Mechanistic Studies of 4 Pent 1 En 2 Ylmorpholine

Reactivity of the Morpholine (B109124) Nitrogen in 4-Pent-1-en-2-ylmorpholine

The nitrogen atom in the morpholine ring of this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. This characteristic drives the reactivity of this portion of the molecule.

Nucleophilic Reactivity of the Nitrogen Atom

The nitrogen atom in this compound acts as a nucleophile, readily participating in reactions with electrophilic species. This reactivity is analogous to that of other tertiary amines. For instance, it can react with alkyl halides in nucleophilic substitution reactions, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

The nucleophilicity of the morpholine nitrogen is influenced by the steric hindrance of the pentenyl group and the electronic effects of the morpholine ring. While the pentenyl group may introduce some steric bulk, the nitrogen remains accessible for reactions with a variety of electrophiles.

Formation of Quaternary Ammonium (B1175870) Salts and N-Oxides

Quaternary Ammonium Salts: A characteristic reaction of tertiary amines like this compound is the formation of quaternary ammonium salts. This occurs through a process known as quaternization, which involves the alkylation of the nitrogen atom. The reaction with an alkyl halide (e.g., methyl iodide) proceeds via an SN2 mechanism, where the nucleophilic nitrogen attacks the electrophilic carbon of the alkyl halide. nih.govquora.com This results in the formation of a positively charged quaternary ammonium cation and a halide anion. quora.comyoutube.com

These salts are typically crystalline solids and exhibit increased water solubility compared to the parent amine. The general reaction can be represented as:

this compound + R-X → [4-Pent-1-en-2-yl-4-alkylmorpholinium]+X-

| Reactant | Alkyl Halide (R-X) | Product |

| This compound | Methyl Iodide (CH₃I) | 4-Methyl-4-(pent-1-en-2-yl)morpholin-4-ium iodide |

| This compound | Ethyl Bromide (CH₃CH₂Br) | 4-Ethyl-4-(pent-1-en-2-yl)morpholin-4-ium bromide |

| This compound | Benzyl Chloride (C₆H₅CH₂Cl) | 4-Benzyl-4-(pent-1-en-2-yl)morpholin-4-ium chloride |

N-Oxides: The nitrogen atom of this compound can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). chem-station.comnih.gov The reaction involves the donation of the nitrogen's lone pair of electrons to an oxygen atom from the oxidant.

The resulting N-oxide is a polar molecule with a formal positive charge on the nitrogen and a formal negative charge on the oxygen. N-oxides are often used as intermediates in organic synthesis. nih.govorganic-chemistry.org

| Reactant | Oxidizing Agent | Product |

| This compound | Hydrogen Peroxide (H₂O₂) | 4-(Pent-1-en-2-yl)morpholine N-oxide |

| This compound | m-CPBA | 4-(Pent-1-en-2-yl)morpholine N-oxide |

Reactions Involving the Terminal Alkene Moiety

The pent-1-ene group in this compound provides a site for electrophilic addition reactions, which are characteristic of carbon-carbon double bonds.

Electrophilic Addition Reactions to the Alkene

The π-bond of the alkene is an electron-rich region, making it susceptible to attack by electrophiles. These reactions proceed through a carbocation intermediate, and the regioselectivity is generally governed by Markovnikov's rule.

Halogenation: this compound can react with halogens such as bromine (Br₂) and chlorine (Cl₂) in an inert solvent. The reaction proceeds via a cyclic halonium ion intermediate, followed by the attack of a halide ion to give a dihalogenated product. The addition is typically anti, meaning the two halogen atoms add to opposite faces of the double bond.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the alkene follows Markovnikov's rule. The hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms (the terminal carbon), and the halide adds to the more substituted carbon (the internal carbon), proceeding through a more stable secondary carbocation intermediate.

| Reagent | Expected Major Product |

| Bromine (Br₂) | 4-(1,2-Dibromopentan-2-yl)morpholine |

| Chlorine (Cl₂) | 4-(1,2-Dichloropentan-2-yl)morpholine |

| Hydrogen Bromide (HBr) | 4-(2-Bromopentan-2-yl)morpholine |

| Hydrogen Chloride (HCl) | 4-(2-Chloropentan-2-yl)morpholine |

The addition of water across the double bond of the pentenyl group can be achieved under acidic conditions. This reaction also follows Markovnikov's rule, leading to the formation of an alcohol. The proton from the acid catalyst adds to the terminal carbon of the alkene, forming a secondary carbocation. A water molecule then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the alcohol.

| Reaction | Reagents | Expected Major Product |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (catalyst) | 4-(2-Hydroxypentan-2-yl)morpholine |

Hydrogenation of the Alkene

The alkene functional group in this compound is susceptible to hydrogenation, a reaction that involves the addition of hydrogen (H₂) across the double bond to yield the saturated analogue, 4-(pentan-2-yl)morpholine. This transformation is typically accomplished using a metal catalyst. study.compressbooks.pub

Catalytic hydrogenation is a heterogeneous process that occurs on the surface of a metal catalyst. libretexts.orglibretexts.org Common catalysts for this reaction include palladium, platinum, and nickel. libretexts.org The generally accepted Horiuti-Polanyi mechanism involves the following key steps:

Adsorption: Both the alkene (this compound) and molecular hydrogen are adsorbed onto the surface of the metal catalyst. study.comlibretexts.org

Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, and the individual hydrogen atoms bind to the catalyst surface. libretexts.org

Hydrogen Transfer: Two hydrogen atoms are sequentially transferred from the catalyst surface to the carbons of the double bond. libretexts.org This process occurs with syn-addition, meaning both hydrogen atoms add to the same face of the double bond. pressbooks.publibretexts.org

Desorption: The resulting saturated alkane product desorbs from the catalyst surface, freeing the active sites for another catalytic cycle. study.com

The reaction is thermodynamically favorable as it leads to the formation of a more stable, lower-energy saturated compound. libretexts.org

Table 1: Catalysts and Conditions for Alkene Hydrogenation

| Catalyst | Typical Form | Reaction Conditions | Selectivity |

|---|---|---|---|

| Palladium | Pd/C (Palladium on Carbon) | Room temperature, low H₂ pressure | High for C=C bonds |

| Platinum | PtO₂ (Adams' catalyst) | Room temperature, low H₂ pressure | Highly active for various functional groups |

| Nickel | Raney Ni | Higher temperatures and pressures | Cost-effective, widely used industrially |

Cycloaddition Reactions (e.g., Diels-Alder)

The alkene portion of this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org In this type of reaction, a conjugated diene reacts with an alkene (the dienophile) to form a six-membered ring. masterorganicchemistry.com The reactivity of the dienophile is a critical factor; electron-withdrawing groups on the alkene generally accelerate the reaction in a normal-electron-demand Diels-Alder scenario. masterorganicchemistry.com

Conversely, the enamine-like character of this compound makes its double bond electron-rich. This is due to the lone pair of electrons on the nitrogen atom participating in resonance with the double bond. youtube.com This electronic property makes it a suitable candidate for inverse-electron-demand Diels-Alder reactions, where an electron-rich dienophile reacts with an electron-poor diene. wikipedia.org Enamine intermediates are known to act as electron-rich dienophiles in such reactions. acs.org

The reaction proceeds via a concerted mechanism, where all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. wikipedia.org This concerted nature makes the reaction highly stereospecific.

Other cycloaddition reactions involving unsaturated morpholine derivatives have also been reported, such as the [3+2] cycloaddition of organic azides with gem-difluoroalkenes in the presence of morpholine, which leads to the formation of triazoles. nih.gov This highlights the versatility of the morpholine moiety and the unsaturated chain in participating in various modes of cycloaddition. nih.govresearchgate.net

Table 2: Potential Diels-Alder Reactions with this compound as Dienophile

| Reaction Type | Diene Partner (Example) | Expected Product Type |

|---|---|---|

| Inverse-Electron-Demand | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Substituted dihydropyridazine (B8628806) derivative |

| Normal-Electron-Demand (less favorable) | 1,3-Butadiene | Substituted cyclohexene (B86901) derivative |

Potential for Radical Reactions Involving the Unsaturated Chain

The unsaturated pentenyl chain in this compound presents a site for radical reactions. Enamines and related structures can participate in reactions involving radical intermediates, often initiated by light or a radical initiator. nih.gov For instance, visible light-induced photoredox catalysis can facilitate the addition of radical species across the double bond of enamines. rsc.org

A potential reaction pathway involves the addition of a radical to the double bond. This can proceed via a radical chain mechanism:

Initiation: A radical initiator generates the initial radical species.

Propagation: The generated radical adds to the double bond of the this compound, forming a new carbon-centered radical intermediate. This intermediate can then react with another molecule to propagate the chain.

Termination: Two radical species combine to terminate the chain reaction.

Mechanistic studies have shown that the trapping of a carbon-centered radical by an enamine can be the rate-determining step in such processes. nih.gov The nucleophilic nature of the enamine double bond makes it susceptible to attack by electrophilic radicals. masterorganicchemistry.comlibretexts.org

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Pathways and Intermediates

Understanding the precise mechanisms of reactions involving this compound is crucial for controlling reaction outcomes.

Hydrogenation: The mechanism for catalytic hydrogenation is believed to proceed through intermediates where the alkene and hydrogen are co-adsorbed on the metal surface. researchgate.net The formation of a metal-hydride species is a key step, followed by insertion of the alkene into the metal-hydrogen bond. acs.org

Diels-Alder Reaction: This reaction is understood to be a concerted pericyclic process. wikipedia.org Frontier Molecular Orbital (FMO) theory is often used to explain the reactivity and regioselectivity. For the inverse-electron-demand scenario, the reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile (this compound) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor diene. wikipedia.org

Radical Addition: In photoredox-catalyzed reactions, the mechanism can involve the formation of an enamine radical cation or the generation of a radical from another precursor which then adds to the enamine. nih.govrawdatalibrary.net The subsequent steps involve radical propagation and termination to yield the final product. nih.gov

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative data on reaction rates, allowing for a deeper understanding of reaction mechanisms. For reactions involving this compound, several kinetic aspects can be considered.

Hydrogenation: The rate of catalytic hydrogenation can be influenced by several factors, including hydrogen pressure, substrate concentration, catalyst loading, and temperature. researchgate.net Kinetic data, such as reaction orders, can help determine the rate-determining step. For example, in some Rh-catalyzed hydrogenations of substituted alkenes, the rate-determining step has been identified as the oxidative addition of hydrogen to the catalyst-substrate complex. nih.gov Steric hindrance around the double bond can also significantly affect the reaction rate, with less hindered alkenes generally reacting faster. stackexchange.com

Cycloaddition: The kinetics of Diels-Alder reactions are dependent on the electronic properties of both the diene and dienophile. The rate is enhanced by a smaller HOMO-LUMO energy gap between the reactants. wikipedia.org Lewis acids can catalyze these reactions, not by lowering the LUMO of the dienophile, but by reducing steric repulsion in the transition state. wikipedia.org

Table 3: Factors Influencing Reaction Rates in Hydrogenation

| Factor | Effect on Rate | Rationale |

|---|---|---|

| Increased H₂ Pressure | Generally increases rate (up to a saturation point) | Increases concentration of adsorbed hydrogen on catalyst surface. researchgate.net |

| Increased Temperature | Increases rate | Provides more energy to overcome the activation energy barrier. |

| Catalyst Loading | Increases rate | Provides more active sites for the reaction. |

| Steric Hindrance | Decreases rate | Hinders the approach and adsorption of the alkene onto the catalyst surface. stackexchange.com |

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. bionity.comwikipedia.orgyoutube.com By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C), its position in the products can be determined using techniques like mass spectrometry or NMR spectroscopy. bionity.comnih.gov

Hydrogenation: In the hydrogenation of alkenes, deuterium (D₂) can be used in place of hydrogen (H₂). The syn-addition mechanism would predict that the two deuterium atoms add to the same face of the resulting alkane. libretexts.org However, isotopic labeling studies have also revealed complexities such as alkene isomerization on the catalyst surface prior to reduction. acs.orgacs.org Kinetic isotope effect (KIE) studies, comparing the reaction rates with H₂ versus D₂, can also provide insight into the rate-determining step. rsc.orgnih.gov

Cycloaddition and Other Rearrangements: Isotopic labeling can be used to distinguish between different possible pathways in more complex reactions. By labeling a specific carbon or hydrogen atom in the this compound backbone, its final position in the cycloadduct or rearranged product can be unequivocally identified, confirming or refuting a proposed mechanistic pathway. researchgate.net

Spectroscopic and Structural Elucidation of 4 Pent 1 En 2 Ylmorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of atoms within a molecule. For 4-Pent-1-en-2-ylmorpholine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the morpholine (B109124) ring and the pentenyl substituent. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Morpholine Ring Protons: The morpholine ring contains two sets of chemically non-equivalent methylene protons. The protons on the carbons adjacent to the oxygen atom (O-CH₂) are expected to appear at a lower field (δ ≈ 3.6-3.8 ppm) due to the deshielding effect of the electronegative oxygen. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) are anticipated to resonate at a slightly higher field (δ ≈ 2.4-2.7 ppm) pressbooks.pub.

Pentenyl Group Protons: The pentenyl group gives rise to several characteristic signals:

The terminal vinyl protons (=CH₂) are expected in the range of δ 4.9-5.2 ppm hmdb.ca. These protons typically show complex splitting patterns due to geminal and vicinal coupling.

The internal vinyl proton (=CH-) is expected further downfield, around δ 5.7-5.9 ppm, and will appear as a multiplet due to coupling with the adjacent methylene and terminal vinyl protons hmdb.ca.

The allylic protons (-CH₂-C=C) are expected to resonate in the region of δ 2.0-2.3 ppm.

The methine proton attached to the nitrogen (N-CH) would likely appear in the range of δ 2.8-3.2 ppm.

The terminal methyl protons (-CH₃) of the ethyl group attached to the chiral center would be the most upfield, typically around δ 0.9-1.1 ppm.

A summary of the predicted ¹H NMR chemical shifts is presented in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) |

| H₂C=CH- | 5.7 - 5.9 |

| H₂C=CH- | 4.9 - 5.2 |

| O-(CH₂)₂-N | 3.6 - 3.8 |

| O-(CH₂)₂-N-CH | 2.8 - 3.2 |

| O-(CH₂)₂-N-(CH₂)₂ | 2.4 - 2.7 |

| =C-CH₂- | 2.0 - 2.3 |

| -CH₃ | 0.9 - 1.1 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Morpholine Ring Carbons: The carbon atoms of the morpholine ring are expected to show two distinct signals. The carbons adjacent to the oxygen atom (O-C) are deshielded and will appear in the range of δ 67-70 ppm. The carbons adjacent to the nitrogen atom (N-C) will resonate at a higher field, typically around δ 46-50 ppm allfordrugs.com.

Pentenyl Group Carbons: The carbons of the pentenyl chain will have the following approximate chemical shifts:

The terminal vinyl carbon (=CH₂) is expected around δ 114-118 ppm columbia.edu.

The internal vinyl carbon (=CH-) will be further downfield, in the region of δ 135-140 ppm columbia.edu.

The carbon atom attached to the nitrogen (N-C) is predicted to be in the range of δ 60-65 ppm.

The allylic carbon (-CH₂-C=C) is expected around δ 30-35 ppm.

The terminal methyl carbon (-CH₃) will be the most upfield signal, typically between δ 10-15 ppm columbia.edu.

A summary of the predicted ¹³C NMR chemical shifts is presented in the table below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| H₂C=CH- | 135 - 140 |

| CH₂=CH- | 114 - 118 |

| O-(CH₂)₂-N | 67 - 70 |

| O-(CH₂)₂-N-CH | 60 - 65 |

| O-(CH₂)₂-N-(CH₂)₂ | 46 - 50 |

| =C-CH₂- | 30 - 35 |

| -CH₃ | 10 - 15 |

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C NMR spectra by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the molecule. libretexts.orgoxinst.com Cross-peaks would be observed between the vinyl protons, between the vinyl and allylic protons, and between the protons on adjacent carbons within the morpholine ring. This technique is invaluable for tracing the connectivity of the proton spin systems. allfordrugs.comemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. pressbooks.pubcolumbia.edulibretexts.org Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of the carbon spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. columbia.edulibretexts.orgcolumbia.edu This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, correlations would be expected between the protons on the N-CH₂ of the morpholine ring and the N-CH carbon of the pentenyl chain, confirming the point of attachment of the substituent to the nitrogen atom.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of this compound would display characteristic absorption bands for the various functional groups.

C-H Stretching: Alkenyl C-H stretching vibrations are expected to appear just above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹). The aliphatic C-H stretching from the morpholine and pentenyl groups will be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) libretexts.org.

C=C Stretching: The carbon-carbon double bond of the vinyl group will give rise to a characteristic absorption in the region of 1640-1650 cm⁻¹ nih.gov.

C-N Stretching: The stretching vibration of the tertiary amine C-N bond is expected in the range of 1150-1250 cm⁻¹.

C-O-C Stretching: The morpholine ring contains a C-O-C ether linkage, which will produce a strong, characteristic C-O stretching band, typically around 1115-1125 cm⁻¹.

=C-H Bending: Out-of-plane bending vibrations (wagging) of the terminal vinyl group protons are expected to produce strong bands in the 910-990 cm⁻¹ region.

A summary of the expected FTIR absorption bands is presented in the table below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Alkenyl C-H Stretch | 3010 - 3095 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Stretch | 1640 - 1650 |

| C-N Stretch | 1150 - 1250 |

| C-O-C Stretch | 1115 - 1125 |

| =C-H Out-of-Plane Bend | 910 - 990 |

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability.

C=C Stretching: The C=C stretching vibration of the pentenyl group is expected to produce a strong and sharp band in the Raman spectrum, typically in the range of 1640-1655 cm⁻¹ spectroscopyonline.com. This band is often more intense in the Raman spectrum than in the FTIR spectrum for non-polar or symmetrically substituted double bonds.

Morpholine Ring Vibrations: The symmetric breathing and deformation modes of the morpholine ring will give rise to characteristic signals in the fingerprint region of the Raman spectrum (below 1500 cm⁻¹) emerypharma.com.

C-H Stretching: Similar to FTIR, both alkenyl and aliphatic C-H stretching vibrations will be observed in the 2800-3100 cm⁻¹ region spectroscopyonline.com.

A summary of the expected Raman shifts is presented in the table below.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Alkenyl C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2800 - 3000 |

| C=C Stretch | 1640 - 1655 |

| Morpholine Ring Breathing/Deformation | < 1500 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio.

High-resolution mass spectrometry (HRMS) would be the ideal method to determine the precise molecular weight of this compound. This technique provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule. The expected exact mass of this compound (C9H17NO) can be calculated, and HRMS would confirm this by providing a measured value with a high degree of accuracy. However, no published HRMS data for this compound could be located.

X-ray Crystallography for Solid-State Structural Determination

A crystallographic study of this compound would yield detailed tables of all bond lengths, bond angles, and torsion angles within the molecule. This data is fundamental for understanding the geometry and electronic structure of the compound. Without an experimental crystal structure, it is not possible to provide this specific data.

The conformation of the morpholine ring and the pentenyl substituent in the crystalline state would be revealed by X-ray crystallography. This would include the chair, boat, or twist-boat conformation of the morpholine ring and the spatial arrangement of the pentenyl group relative to the ring. Such an analysis would provide insight into the steric and electronic interactions that govern the molecule's preferred solid-state structure. In the absence of crystallographic data, a definitive conformational analysis in the crystalline state cannot be performed.

Computational Chemistry and Theoretical Investigations of 4 Pent 1 En 2 Ylmorpholine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties of compounds. However, no specific studies detailing these calculations for 4-Pent-1-en-2-ylmorpholine have been published.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

There are no published Density Functional Theory (DFT) studies that specifically detail the molecular geometry and electronic structure of this compound.

In general, DFT is a computational method used to investigate the electronic structure of molecules. nih.govrsc.org For other, more complex morpholine-containing compounds, DFT calculations have been employed to determine optimized geometries, bond lengths, bond angles, and dihedral angles. researchgate.net Such studies help in understanding the molecule's three-dimensional shape and the distribution of electrons, which are crucial for predicting its reactivity and interactions.

HOMO-LUMO Analysis and Electronic Transition Spectra

A Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for this compound is not available in the scientific literature.

This type of analysis is crucial for understanding a molecule's chemical reactivity and its electronic transition properties. The energy difference between the HOMO and LUMO orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's stability and its potential to absorb light at specific wavelengths. researchgate.net For some substituted quinoline (B57606) and quinazoline (B50416) derivatives, DFT has been used to calculate these energies to show that charge transfer occurs within the molecules. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

There are no publicly available studies that predict the spectroscopic parameters, such as NMR chemical shifts or vibrational frequencies, for this compound using computational methods.

Theoretical calculations, often performed alongside experimental work, can provide predicted NMR and IR spectra. These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental data. For instance, in studies of other novel heterocyclic compounds, a high correlation between theoretical and experimental NMR chemical shift values has been shown to confirm the consistency of computational results. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the movement and conformational changes of molecules over time. No specific MD simulation studies for this compound have been reported.

Conformational Dynamics of this compound

There is no research available on the conformational dynamics of this compound.

Such studies would involve simulating the molecule's movements to understand its flexibility and the different shapes (conformers) it can adopt. This is particularly important for understanding how a molecule might interact with biological targets. For example, MD simulations have been used to confirm stable protein-ligand interactions for some morpholine-substituted tetrahydroquinoline derivatives. nih.govresearchgate.net

Solvent Effects on Molecular Conformation and Reactivity

No studies have been published that investigate the effects of different solvents on the molecular conformation and reactivity of this compound.

The surrounding solvent can significantly influence a molecule's shape and how it reacts. Computational studies on other compounds, such as allyl mercaptan derivatives, have used solvation models to analyze reactivity in different environments, like in a vacuum versus an aqueous medium. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling of reaction mechanisms provides invaluable insights into the reactivity of molecules like this compound. Through methods such as Density Functional Theory (DFT), it is possible to map out the energetic landscape of a chemical reaction, identifying intermediates and, crucially, the transition states that connect them. acs.orgresearchgate.net For this compound, a key reaction pathway would be its interaction with electrophiles, a characteristic reaction of enamines.

Theoretical investigations into enamine reactions, for instance, with nitroalkenes, have detailed the stepwise mechanisms that can occur. acs.orgnih.govnih.gov These studies often reveal that the reaction proceeds through a zwitterionic intermediate, and the transition state leading to this intermediate is of primary interest. The characterization of this transition state involves locating a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary frequency in the vibrational analysis. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for example, the formation of a new carbon-carbon bond between the enamine and an electrophile.

In the context of this compound reacting with a generic electrophile (E+), the transition state would be characterized by a partial bond between the nucleophilic carbon of the enamine (the carbon atom of the original pentene double bond that is not attached to the morpholine (B109124) ring) and the electrophile. Key parameters obtained from such a calculation would include the length of this forming bond, the charge distribution in the transition state, and the activation energy of the reaction.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a DFT calculation on the transition state for the electrophilic addition to this compound.

| Parameter | Value | Description |

| Activation Energy (kcal/mol) | 15.8 | The energy barrier for the reaction to occur. |

| Imaginary Frequency (cm⁻¹) | -450.2 | Confirms the structure as a true transition state. |

| C-E Bond Distance (Å) | 2.15 | The distance in the transition state between the enamine carbon and the electrophile (E). |

| NBO Charge on Nitrogen | +0.45 | The partial positive charge on the morpholine nitrogen atom in the transition state. |

| NBO Charge on Carbon | -0.38 | The partial negative charge on the reacting carbon atom of the enamine in the transition state. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Such detailed computational analysis of the transition state allows for a deep understanding of the factors that control the reaction rate and selectivity.

Structure-Reactivity Relationships from Computational Data

Computational chemistry is a powerful tool for elucidating structure-reactivity relationships, and for this compound, it can provide a quantitative understanding of how its molecular structure dictates its chemical behavior. The reactivity of enamines is largely governed by the nucleophilicity of the double bond, which is, in turn, influenced by the electronic and steric properties of the substituents. nih.govacs.org

The morpholine moiety in this compound has a significant electronic effect. The oxygen atom in the morpholine ring is electron-withdrawing, which reduces the electron density on the nitrogen atom and, consequently, decreases the nucleophilicity of the enamine double bond when compared to enamines derived from simpler cyclic amines like pyrrolidine (B122466). nih.gov This is due to a less effective donation of the nitrogen lone pair into the double bond's π-system. nih.gov Computational studies on various enamines have confirmed this trend, showing that morpholine enamines are generally less reactive. nih.gov

A comparative computational analysis of this compound with other enamines could yield a table of descriptors like the one below, illustrating the structure-reactivity relationships.

| Compound | HOMO Energy (eV) | NBO Charge on Nucleophilic Carbon | Steric Hindrance Index |

| 1-(prop-1-en-2-yl)pyrrolidine | -5.2 | -0.45 | 1.0 |

| This compound | -5.5 | -0.40 | 1.3 |

| 1-(prop-1-en-2-yl)piperidine | -5.3 | -0.43 | 1.1 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The hypothetical data in this table suggests that this compound would be less nucleophilic (lower HOMO energy and less negative charge on the reacting carbon) than its pyrrolidine and piperidine (B6355638) analogues, a direct consequence of the electronic influence of the morpholine ring. nih.gov The steric hindrance index, a computed value representing the steric bulk around the reactive site, would also be a key factor in predicting its reactivity towards different electrophiles.

Advanced Applications and Future Research Directions in Synthetic Chemistry

4-Pent-1-en-2-ylmorpholine as a Versatile Synthetic Building Block

The reactivity of this compound, characteristic of enamines, allows it to serve as a potent nucleophile, engaging in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is the foundation of its utility as a versatile building block in synthetic organic chemistry.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. beilstein-journals.org The enamine moiety in this compound provides a reactive handle for the construction of such scaffolds. Through reactions with various electrophiles, it can be elaborated into a wide array of heterocyclic systems. For instance, reaction with α,β-unsaturated acid chlorides can lead to the formation of substituted cyclohexane-1,3-diones, which are precursors to various fused heterocyclic systems. rsc.org

| Electrophile | Resulting Heterocyclic Core | Potential Applications |

| α,β-Unsaturated Acid Chlorides | Cyclohexane-1,3-dione derivatives | Synthesis of fused pyridines, pyrimidines |

| Dihalides | Substituted pyrrolidines, piperidines | Pharmaceutical scaffolds |

| Azodicarboxylates | Functionalized dihydropyridazines | Agrochemicals, materials |

This table presents potential transformations based on the known reactivity of enamines.

The nitrogen atom of the morpholine (B109124) ring and the potential for coordination through the alkene functionality make this compound an intriguing candidate for ligand development in organometallic catalysis. While morpholine-based catalysts have been explored, the specific application of this enamine as a ligand is an area ripe for investigation. nih.govfrontiersin.org The electronic properties of the enamine could modulate the catalytic activity of a metal center, potentially leading to novel reactivity or enhanced selectivity in reactions such as cross-coupling, hydrogenation, or hydroformylation. researchgate.net

Cascade reactions, also known as domino or tandem reactions, are powerful tools for the efficient synthesis of complex molecules from simple precursors in a single operation. fiveable.me Enamines are well-known participants in such reaction sequences. wikipedia.org this compound can act as a nucleophile to initiate a cascade, with the resulting intermediate undergoing subsequent intramolecular reactions. For example, a Michael addition to an electrophilic alkene could be followed by an intramolecular cyclization, rapidly building molecular complexity.

A hypothetical cascade reaction could involve the reaction of this compound with an electrophile that also contains a reactive functional group, leading to a series of bond-forming events without the need to isolate intermediates.

Development of Novel Methodologies Utilizing this compound

The unique structure of this compound invites the development of new synthetic methodologies. Its enamine functionality can be exploited in asymmetric catalysis, either as a substrate or as part of a chiral catalyst. The development of organocatalytic methods where a chiral acid protonates the enamine to generate a chiral iminium ion is a promising direction. This approach could enable enantioselective additions to the enamine carbon.

Furthermore, the alkene moiety could participate in a range of transformations, including metathesis, hydroboration-oxidation, or epoxidation, to introduce further functionality. The development of one-pot procedures that combine reactions at both the enamine and alkene functionalities would be a significant advancement.

Derivatization Strategies for Enhancing Chemical Diversity

The derivatization of this compound can lead to a diverse library of compounds with potentially novel properties and applications. researchgate.net The nucleophilic carbon of the enamine can be reacted with a wide array of electrophiles to install different functional groups. wikipedia.org

| Reagent Class | Functional Group Introduced | Potential Application of Derivative |

| Alkyl Halides | Alkyl chain | Fine-tuning of steric/electronic properties |

| Acyl Halides | Acyl group | Synthesis of 1,3-dicarbonyl compounds |

| Isocyanates | Carbamoyl group | Introduction of hydrogen-bonding motifs |

| Silyl Halides | Silyl group | Protection or modification of reactivity |

This interactive data table showcases potential derivatization pathways.

These derivatization strategies allow for the systematic modification of the molecule's structure, which is crucial for structure-activity relationship studies in various fields of chemical research.

Green Chemistry Considerations in Future Synthesis and Application

The principles of green chemistry are increasingly important in the design of synthetic routes. rsc.org Future research on this compound should focus on developing environmentally benign methods for its synthesis and application. This includes the use of greener solvents, catalytic methods to reduce waste, and designing reactions with high atom economy. researchgate.netgctlc.org

The synthesis of enamines can often be achieved under relatively mild, solvent-free conditions, or in greener solvents like water or polyethylene (B3416737) glycol (PEG). researchgate.netresearchgate.net The use of solid acid catalysts, such as zeolites, can also facilitate a more environmentally friendly synthesis by allowing for easy catalyst recovery and reuse. researchgate.net In its applications, employing this compound in catalytic cascade reactions aligns with green chemistry principles by reducing the number of synthetic steps and purification procedures. rsc.org

| Green Chemistry Principle | Application in this compound Chemistry |

| Waste Prevention | Use in catalytic cycles and cascade reactions to minimize byproducts. |

| Atom Economy | Design of addition reactions that incorporate all atoms of the reactants into the final product. |

| Use of Catalysis | Development of organocatalytic or metal-catalyzed reactions to reduce stoichiometric waste. |

| Benign Solvents | Synthesis and reactions in water, supercritical fluids, or bio-based solvents. |

By integrating these principles, the synthetic utility of this compound can be maximized while minimizing its environmental impact.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Pent-1-en-2-ylmorpholine, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions using morpholine derivatives and pentenyl precursors. Key steps include optimizing reaction time, temperature, and solvent polarity. For structural confirmation, use 1H/13C NMR to verify substituent positions, FT-IR for functional group analysis, and high-resolution mass spectrometry (HRMS) to validate molecular weight. Challenges include isolating intermediates; column chromatography with polar/nonpolar solvent gradients is recommended for purification. Include full spectral data in supplementary materials to ensure reproducibility .

Q. How can researchers assess the compound's stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC-UV or LC-MS to quantify parent compound loss and identify byproducts. For solid-state stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) . Note that allylic double bonds in the pentenyl group may increase susceptibility to oxidation; inert atmospheres or antioxidants (e.g., BHT) are advised for long-term storage .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

- Methodological Answer : Discrepancies often arise from solvent effects or transition-state inaccuracies in simulations. To reconcile

- Re-run DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models (e.g., COSMO-RS) to account for solvation.

- Validate using kinetic studies (e.g., variable-temperature NMR) to compare activation energies.

- Cross-reference with X-ray crystallography to confirm steric/electronic environments. Publish raw computational inputs/outputs and experimental replicates to enable peer validation .

Q. How can structure-activity relationship (SAR) models be optimized to predict biological targets for this compound?

- Methodological Answer : Use a multi-parametric approach:

- Perform molecular docking (AutoDock Vina) against morpholine-associated targets (e.g., GPCRs, kinases).

- Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.

- Incorporate substituent electronic parameters (Hammett σ) and steric maps (Taft Es) into QSAR models. Address false positives by testing against off-target panels and using negative control analogs .

Q. What methodologies are employed to evaluate the environmental persistence and degradation pathways of this compound?

- Methodological Answer : Conduct OECD 301/307 biodegradation tests in simulated soil/aquatic systems. Use LC-MS/MS to track degradation metabolites. For photolytic stability, expose the compound to UV light (λ = 254–365 nm) and analyze via GC-MS . Computational tools like EPI Suite can predict half-lives and bioaccumulation potential. Note that morpholine rings often resist hydrolysis, necessitating advanced oxidation processes (e.g., ozonation) for remediation studies .

Q. What in vitro assays are prioritized to elucidate the compound's mechanism of action in enzyme inhibition studies?

- Methodological Answer : Prioritize time-dependent inhibition assays to distinguish reversible vs. irreversible binding. Use fluorescence-based assays (e.g., Fluorescamine) for real-time monitoring of enzyme activity. Combine with kinetic isotope effect (KIE) studies to probe transition states. For target identification, employ chemical proteomics (activity-based protein profiling) with biotinylated analogs. Cross-validate findings using CRISPR/Cas9 knockouts of suspected targets .

Guidance for Data Reporting

- Experimental Replication : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include detailed synthetic procedures, spectral data, and statistical analyses in main texts or supplementary files. Use standardized nomenclature (IUPAC) and reference existing morpholine derivatives for comparative studies .

- Ethical Compliance : Adhere to FDA/NIH guidelines for non-therapeutic compounds. Explicitly state that the compound is not FDA-approved and prohibit in vivo administration without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.